methyl 1-{[(4-{[(E)-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate
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Overview
Description
METHYL 1-[({4-[((E)-1-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a triazole ring, and a furyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-[({4-[((E)-1-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-[({4-[((E)-1-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group results in the formation of a carboxylic acid derivative.
Scientific Research Applications
METHYL 1-[({4-[((E)-1-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 1-[({4-[((E)-1-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-((E)-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
- 1-(4-METHYL-2-(METHYLAMINO)THIAZOL-5-YL)ETHANONE
Uniqueness
METHYL 1-[({4-[((E)-1-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C22H22N6O4S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 1-[[4-[(E)-[5-[(3,5-dimethylphenoxy)methyl]furan-2-yl]methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C22H22N6O4S/c1-15-8-16(2)10-19(9-15)31-12-18-5-4-17(32-18)11-24-28-13-23-25-22(28)33-14-27-7-6-20(26-27)21(29)30-3/h4-11,13H,12,14H2,1-3H3/b24-11+ |
InChI Key |
RYSHDXAHVUJQHK-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)/C=N/N3C=NN=C3SCN4C=CC(=N4)C(=O)OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C=NN3C=NN=C3SCN4C=CC(=N4)C(=O)OC)C |
Origin of Product |
United States |
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